molecular formula C22H22N2O4 B2531454 3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034274-00-3

3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2531454
CAS No.: 2034274-00-3
M. Wt: 378.428
InChI Key: BDMOOWSBFXDNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(3,3-Diphenylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, an oxazolidine ring, and a diphenylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyrrolidine and oxazolidine rings. The diphenylpropanoyl group is then introduced through a series of reactions involving acylation and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3,3-Diphenylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are tailored to the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-[1-(3,3-Diphenylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and protein binding due to its unique structure.

    Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidinone Derivatives: These compounds share the pyrrolidine ring and have similar biological activities.

    Oxazolidinone Derivatives: These compounds share the oxazolidine ring and are used in various medicinal applications.

    Diphenylpropanoyl Derivatives: These compounds share the diphenylpropanoyl group and have diverse chemical properties.

Uniqueness

3-[1-(3,3-Diphenylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c25-20(23-12-11-18(14-23)24-21(26)15-28-22(24)27)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMOOWSBFXDNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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